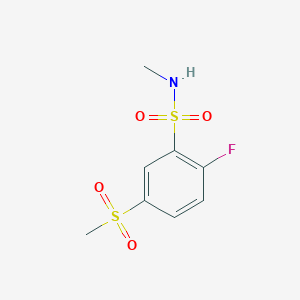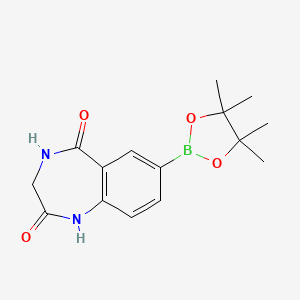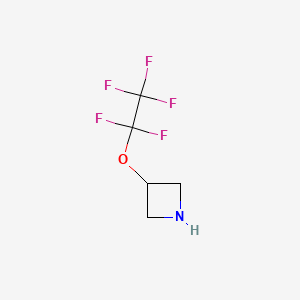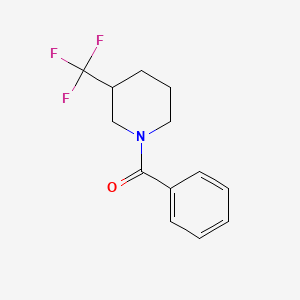
(1-Methoxyprop-2-yn-1-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxyprop-2-yn-1-yl)cyclopropane is an organic compound with the molecular formula C7H10O It consists of a cyclopropane ring substituted with a methoxypropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopropane can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxyprop-2-yn-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Substituted cyclopropane derivatives
Applications De Recherche Scientifique
(1-Methoxyprop-2-yn-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopropane involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The methoxypropynyl group can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6, known for its high ring strain and reactivity.
Propargyl Alcohol: An alkyne with the formula C3H4O, used in organic synthesis and as a building block for more complex molecules.
Methoxycyclopropane: A derivative of cyclopropane with a methoxy group, similar in structure but lacking the alkyne functionality.
Uniqueness
(1-Methoxyprop-2-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and a methoxypropynyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-methoxyprop-2-ynylcyclopropane |
InChI |
InChI=1S/C7H10O/c1-3-7(8-2)6-4-5-6/h1,6-7H,4-5H2,2H3 |
Clé InChI |
KXCZHWGVBJARKU-UHFFFAOYSA-N |
SMILES canonique |
COC(C#C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)





![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)



